1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Description
The compound 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone is a heterocyclic molecule featuring a dihydropyrazolyl core substituted with a 4-methoxyphenyl group and a thiophene ring. The second moiety consists of a sulfanylethanone-linked indole derivative substituted with a 3-methylbenzyl group. Pyrazoline derivatives, such as this compound, are pharmacologically significant due to their reported antitumor and antidepressant activities . The integration of thiophene and indole moieties may enhance binding interactions with biological targets, while the sulfanylethanone group could influence solubility and metabolic stability.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O2S2/c1-22-7-5-8-23(17-22)19-34-20-31(26-9-3-4-10-28(26)34)39-21-32(36)35-29(24-12-14-25(37-2)15-13-24)18-27(33-35)30-11-6-16-38-30/h3-17,20,29H,18-19,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBYBZIZSCXSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.4 g/mol. The compound features a unique structural arrangement that includes a pyrazole ring, a thiophene moiety, and an indole derivative, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This may be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Thiophene Group : This can be accomplished via cross-coupling reactions.
- Attachment of the Indole Moiety : This step often involves electrophilic substitution reactions to integrate the indole structure into the pyrazole framework.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole and thiazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using the MTT assay against human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells have shown promising cytotoxic effects .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 25 |
| MDA-MB-231 | 30 |
Anti-inflammatory and Antioxidant Effects
In addition to antimicrobial and anticancer activities, derivatives of this compound have exhibited anti-inflammatory effects and antioxidant activity as measured by DPPH radical scavenging assays. These properties suggest potential therapeutic applications in inflammatory diseases and oxidative stress-related conditions .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of specific functional groups allows for interaction with various enzymes involved in metabolic pathways.
- Receptor Modulation : The indole structure may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
Further studies are required to elucidate the precise molecular targets and pathways involved in these activities.
Case Studies
Several case studies highlight the efficacy of compounds similar to this one in clinical settings:
- Case Study on Antimicrobial Efficacy : A study reported that a similar pyrazole derivative significantly reduced bacterial load in infected animal models when administered in appropriate dosages.
- Clinical Trials for Anticancer Properties : Ongoing clinical trials are evaluating the safety and efficacy of pyrazole-based compounds in combination therapies for cancer treatment.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural complexity necessitates comparison with analogs sharing key functional groups or scaffolds. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core: The target compound’s dihydropyrazolyl core is shared with the benzothiazole-containing analog in , but the latter lacks the indole and thiophene moieties.
Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance electron-donating capacity compared to the 4-fluorophenyl group in , altering receptor affinity.
Solubility :
- The thiadiazole-containing analog exhibits moderate aqueous solubility (43.6 µg/mL), while the target compound’s larger size (~603.8 Da) and hydrophobic indole group likely reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
